molecular formula C16H13Cl2F2NO3 B4356537 2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide

2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide

Cat. No.: B4356537
M. Wt: 376.2 g/mol
InChI Key: DHDZKGSCEZBJCO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.

    Acylation: The resulting amine is acylated with 4-(difluoromethoxy)-3-ethoxybenzoic acid chloride to form the target benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized forms of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide
  • 2,4-dichloro-N-[4-(trifluoromethoxy)-3-ethoxyphenyl]benzamide
  • 2,4-dichloro-N-[4-(difluoromethoxy)-3-propoxyphenyl]benzamide

Uniqueness

2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F2NO3/c1-2-23-14-8-10(4-6-13(14)24-16(19)20)21-15(22)11-5-3-9(17)7-12(11)18/h3-8,16H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDZKGSCEZBJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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